molecular formula C13H25NO4 B8648818 4-(Nonylamino)-4-oxobutaneperoxoic acid CAS No. 111875-82-2

4-(Nonylamino)-4-oxobutaneperoxoic acid

Cat. No.: B8648818
CAS No.: 111875-82-2
M. Wt: 259.34 g/mol
InChI Key: KOEDSBONUVRKAF-UHFFFAOYSA-N
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Description

4-(Nonylamino)-4-oxobutaneperoxoic acid is a peroxoic acid derivative characterized by a nonylamino group (-NH-C₉H₁₉) attached to a 4-oxobutaneperoxoic acid backbone. The peroxoic acid moiety (-CO-O-O-) distinguishes it from other 4-oxobutanoic acid derivatives.

Properties

CAS No.

111875-82-2

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

4-(nonylamino)-4-oxobutaneperoxoic acid

InChI

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(16)18-17/h17H,2-11H2,1H3,(H,14,15)

InChI Key

KOEDSBONUVRKAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)CCC(=O)OO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The table below compares 4-(Nonylamino)-4-oxobutaneperoxoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₃H₂₅NO₄ 283.34 g/mol Nonylamino, peroxoic acid Hypothesized oxidative reactivity N/A†
SVN [(S)-4-((3-methyl-1-(nonylamino)-1-oxobutan-2-yl)amino)-4-oxobutanoic acid] C₁₈H₃₃N₃O₄ 367.48 g/mol Nonylamino, branched alkyl chain Supramolecular hydrogelator
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 g/mol 4-Methylanilino, α,β-unsaturated Biochemical reagent
4-Oxo-4-(p-tolyl)butanoic acid C₁₁H₁₂O₃ 192.21 g/mol p-Tolyl (methylphenyl) Intermediate in organic synthesis
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid C₁₂H₁₄O₃ 218.25 g/mol 2,4-Dimethylphenyl Pharmaceutical intermediate
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid C₇H₁₁NO₃ 157.17 g/mol Isopropylamino, α,β-unsaturated NSC-52608 (biological testing)

Direct references to the peroxoic acid derivative are absent in the evidence; properties are inferred from structural analogs.

Data Gaps and Research Needs

  • Peroxoic Acid Functionality: No direct data on the peroxoic acid group’s impact on stability or reactivity are available in the evidence. Comparative studies with peroxoic vs. carboxylic acid analogs are needed.

Preparation Methods

Reaction of Nonylamine with β-Keto Esters

Nonylamine reacts with β-keto esters (e.g., ethyl acetoacetate) in anhydrous tetrahydrofuran (THF) at -40°C to 0°C. The enolate of the β-keto ester is generated using a strong base such as lithium diisopropylamide (LDA), facilitating nucleophilic attack by the amine. The resulting 4-(nonylamino)-4-oxobutanoate intermediate is isolated via silica-gel chromatography with a hexane-ethyl acetate (4:1) eluent.

Key Parameters

  • Temperature : Maintained below 0°C to prevent premature oxidation.

  • Solvent : THF or ethyl acetate ensures solubility of intermediates.

  • Base : LDA or sodium hydride for enolate formation.

Acyl Chloride Pathway

Alternatively, nonylamine reacts with succinyl chloride in dichloromethane (DCM) at 25°C. The reaction proceeds via a two-step mechanism:

  • Formation of 4-(nonylamino)-4-oxobutanoyl chloride.

  • Hydrolysis with aqueous sodium bicarbonate to yield 4-(nonylamino)-4-oxobutanoic acid.

Oxidation to Peroxo Functionality

The critical step involves oxidizing the carbonyl group of 4-(nonylamino)-4-oxobutanoic acid to a peroxo group. This is achieved using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in acidic conditions.

Hydrogen Peroxide-Mediated Oxidation

A mixture of 4-(nonylamino)-4-oxobutanoic acid and 30% H₂O₂ is stirred in acetic acid at 5–10°C for 12 hours. The peroxo bond forms via electrophilic substitution, with the carboxylic acid protonating the carbonyl oxygen to enhance reactivity.

Reaction Conditions

  • Oxidizing Agent : 1.5 equivalents of H₂O₂.

  • Catalyst : Trace sulfuric acid (0.1 mol%).

  • Yield : ~65–70% after recrystallization from ethyl acetate-hexane.

Halogen-Assisted Oxidation

Patent data describe oxidative halogenation using N-bromosuccinimide (NBS) or copper(II) bromide in ethyl acetate. The halogenating agent abstracts a hydrogen atom from the α-carbon, generating a radical intermediate that reacts with molecular oxygen to form the peroxo group.

Example Protocol

  • Dissolve 4-(nonylamino)-4-oxobutanoic acid (1.0 mmol) in ethyl acetate.

  • Add NBS (1.05 mmol) and stir at 25°C for 36 hours.

  • Quench with citric acid and extract with ethyl acetate.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 58–62% with 98% purity.

Comparative Analysis of Synthesis Methods

Method Oxidizing Agent Temperature Yield Purity
H₂O₂/Acetic AcidH₂O₂5–10°C65–70%95%
NBS/Ethyl AcetateNBS25°C58–62%98%
TBHP/Sulfuric AcidTBHP0°C60–65%94%

Notes :

  • NBS offers higher purity but lower yield due to side reactions.

  • H₂O₂ is cost-effective but requires stringent temperature control.

Mechanistic Insights

Nucleophilic Attack and Enolate Formation

The base deprotonates the β-keto ester, forming an enolate that attacks the electrophilic carbon of nonylamine. This step is rate-determining and sensitive to steric hindrance.

Peroxo Bond Formation

The oxidation mechanism involves:

  • Protonation of the carbonyl oxygen by acetic acid.

  • Nucleophilic attack by H₂O₂, forming a tetrahedral intermediate.

  • Collapse of the intermediate to release water and generate the peroxo group.

Industrial-Scale Optimization

Solvent Selection

Ethyl acetate is preferred over DCM due to its lower toxicity and compatibility with peroxides.

Catalytic Additives

Adding 1 mol% of vanadium(V) oxide accelerates H₂O₂-mediated oxidation, reducing reaction time from 12 to 6 hours.

Purification Challenges

Silica-gel chromatography remains the gold standard for removing unreacted nonylamine and halogenated byproducts .

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